Broader MAPK Pathway Inhibition by Asperuloside vs. Asperulosidic Acid in LPS-Stimulated Macrophages
In a direct head-to-head comparison of five iridoids from Hedyotis diffusa, asperuloside (ASP) and asperulosidic acid (ASPA) were the only two compounds that significantly suppressed inflammatory mediators. Critically, ASP demonstrated broader MAPK pathway inhibition, significantly suppressing the phosphorylation of p38, ERK, and JNK. In contrast, ASPA did not inhibit p38 phosphorylation . Both compounds decreased LPS-induced production of NO, PGE2, TNF-α, and IL-6, and inhibited iNOS and COX-2 mRNA expression .
| Evidence Dimension | MAPK Pathway Inhibition Profile (Phosphorylation Suppression) |
|---|---|
| Target Compound Data | Suppresses phosphorylation of IκB-α, p38, ERK, and JNK. |
| Comparator Or Baseline | Asperulosidic Acid (ASPA): Suppresses phosphorylation of IκB-α, ERK, and JNK, but NOT p38. |
| Quantified Difference | Qualitative difference: ASP inhibits p38 phosphorylation; ASPA does not. |
| Conditions | LPS-induced RAW 264.7 murine macrophages, in vitro. |
Why This Matters
The differential p38 inhibition provides a mechanistic basis for selecting asperuloside over asperulosidic acid for studies where p38 MAPK signaling is a key target, impacting experimental design and procurement decisions.
- [1] He, J., Lu, X., Wei, T., Dong, Y., Cai, Z., Tang, L., & Liu, M. (2018). Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages. International Journal of Molecular Sciences, 19(7), 2027. View Source
